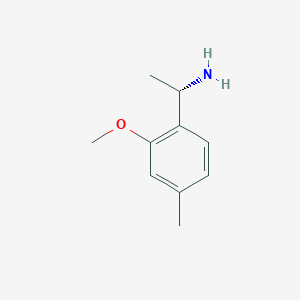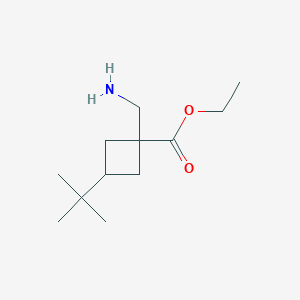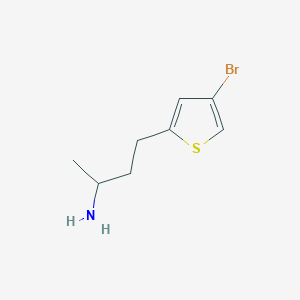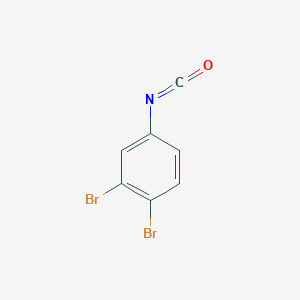
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride is a complex organic compound that features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenylalanine derivative, followed by the introduction of the N-methylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-L-tyrosine: A related compound with similar structural features but lacking the N-methylpropanamide group.
3,5-diiodo-L-tyrosine: Contains two iodine atoms and is used in thyroid hormone research.
4-hydroxy-3-iodophenylalanine: Another structurally related compound with different functional groups.
Uniqueness
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H14ClIN2O2 |
|---|---|
Peso molecular |
356.59 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13IN2O2.ClH/c1-13-10(15)8(12)5-6-2-3-9(14)7(11)4-6;/h2-4,8,14H,5,12H2,1H3,(H,13,15);1H |
Clave InChI |
YYERAPLFEBNLIS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)


![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)



